molecular formula C12H12BrNS B13275010 N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline

N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline

Cat. No.: B13275010
M. Wt: 282.20 g/mol
InChI Key: PARYJTYCECPEED-UHFFFAOYSA-N
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Description

N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline is an organic compound that features a brominated thiophene ring attached to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline typically involves a Suzuki cross-coupling reaction. This reaction is performed by reacting 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid. The reaction proceeds efficiently, yielding the desired product in excellent yield (94%) under optimized conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring.

    Substitution: The bromine atom on the thiophene ring can be substituted with different functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline
  • N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline
  • N-[(3-bromothiophen-2-yl)methyl]-2-(6-methoxypyridin-2-yl)acetamide

Uniqueness

N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline is unique due to its specific combination of a brominated thiophene ring and a methylaniline moiety. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-2-methylaniline

InChI

InChI=1S/C12H12BrNS/c1-9-4-2-3-5-11(9)14-8-12-10(13)6-7-15-12/h2-7,14H,8H2,1H3

InChI Key

PARYJTYCECPEED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=C(C=CS2)Br

Origin of Product

United States

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